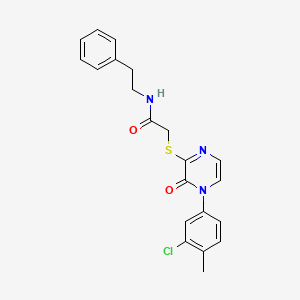

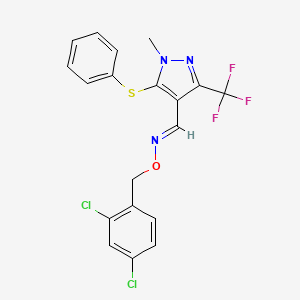

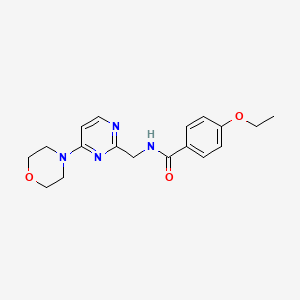

2,3-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds has been described using X-ray diffractions and DFT calculations .Chemical Reactions Analysis

The chemical reactions involving similar benzamide compounds have been studied . For instance, in the presence of other chelating samples, the complex of a similar compound is disrupted with chelator compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . These include structure, chemical names, and classification .Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity to multiple receptors, which is beneficial in developing new therapeutic agents. Indole derivatives are known to possess anti-inflammatory activities, which could be leveraged in the treatment of chronic inflammatory diseases .

Anticancer Potential

Indole derivatives have been explored for their anticancer activities. The ability of these compounds to bind with various cellular targets makes them promising candidates for the development of novel anticancer drugs. Research into the specific anticancer mechanisms of indole derivatives is ongoing .

Antioxidant Effects

The indole scaffold is also associated with antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases and aging. The compound could be part of a new class of antioxidants with potential health benefits .

Antimicrobial and Antitubercular Activities

Indole derivatives have shown significant antimicrobial and antitubercular activities. These properties are particularly important in the fight against drug-resistant strains of bacteria and tuberculosis. The compound could be used to develop new treatments for these infections .

Antidiabetic and Antimalarial Applications

The diverse biological activities of indole derivatives extend to antidiabetic and antimalarial effects. These applications are critical given the global impact of diabetes and malaria. Further research could lead to the compound being used in the management or treatment of these conditions .

Future Directions

properties

IUPAC Name |

2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-14-13-15(10-11-17(14)23-12-5-4-9-19(23)24)22-21(25)16-7-6-8-18(26-2)20(16)27-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXBNUUQSYVYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B2873423.png)

![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)

![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)